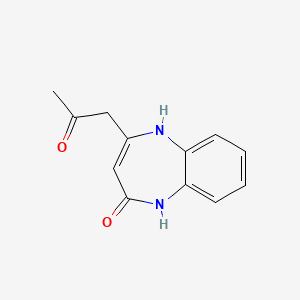

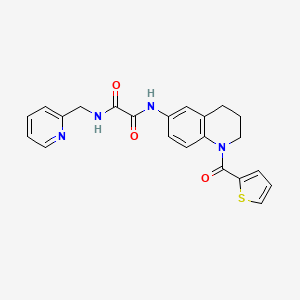

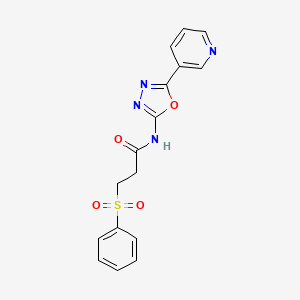

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, also known as DMTT, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit interesting biological properties.

Scientific Research Applications

Flexibility and Potency in Inhibitor Design

One area of application is in the design of flexible and potent inhibitors for specific enzymes. For instance, a study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which share a structural similarity with the compound , demonstrated their efficacy as novel acetylcholinesterase inhibitors. The research highlighted the importance of optimizing the spacer length and conformational flexibility to achieve high inhibitory activities, suggesting that similar approaches could be applied to derivatives of 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea for targeting specific enzymes or receptors (Vidaluc et al., 1995).

Protective Groups in Chemical Synthesis

Another application is in chemical synthesis, where the 3,4-dimethoxybenzyl moiety, a component of the compound, has been used as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides. This application underscores the versatility of the 3,4-dimethoxybenzyl group in synthetic chemistry, providing a smooth elimination pathway and depending on substituents for yield optimization, which could be relevant for derivatives of the compound (Grunder-Klotz & Ehrhardt, 1991).

Synthesis and Transformation Studies

Furthermore, research into the synthesis and transformation of urea derivatives, including studies on the Lossen rearrangement and its application in synthesizing ureas from carboxylic acids, provides insights into the chemical manipulation and functionalization of urea-based compounds. Such studies offer a foundation for exploring the chemical behavior and potential applications of 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea derivatives in medicinal chemistry and material science (Thalluri et al., 2014).

Anticonvulsant and Biological Activities

Research on the anticonvulsant activity of synthesized urea/thiourea derivatives highlights the potential of such compounds in pharmacological applications. The study of 1-(4-substitutedphenyl)-3-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfon-yl)urea/thiourea derivatives and their significant efficacy in convulsion protection models points towards the therapeutic potential of structurally related compounds in neurology and pharmacotherapy (Thakur et al., 2017).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-22-15-4-3-12(9-16(15)23-2)10-19-17(21)18-7-5-14(20)13-6-8-24-11-13/h3-4,6,8-9,11,14,20H,5,7,10H2,1-2H3,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPUSDAJCKKPHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCC(C2=CSC=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2411670.png)

![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2411677.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2411682.png)

![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)